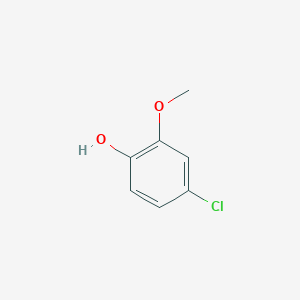

4-Chloroguaiacol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQMMMRFNURSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074974 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-30-6 | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloroguaiacol from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloroguaiacol, a significant chlorinated aromatic compound, from its precursor, guaiacol. The document details the underlying electrophilic aromatic substitution mechanism, outlines a robust experimental protocol, and presents relevant quantitative data. Furthermore, it includes diagrammatic representations of the synthesis pathway and experimental workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound (4-chloro-2-methoxyphenol) is a chlorinated phenol derivative that finds applications in various chemical and pharmaceutical research areas. Its structure, featuring both a hydroxyl and a methoxy group on the benzene ring, makes it an interesting building block for the synthesis of more complex molecules. The targeted synthesis of the 4-chloro isomer from guaiacol is a key process that requires careful control of reaction conditions to ensure high regioselectivity and yield. This guide focuses on the direct chlorination of guaiacol, a readily available starting material, to produce this compound.

Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound from guaiacol proceeds via an electrophilic aromatic substitution reaction. In this reaction, an electrophile (a species that is attracted to electron-rich regions) attacks the aromatic ring of guaiacol, replacing one of the hydrogen atoms. The hydroxyl (-OH) and methoxy (-OCH₃) groups of guaiacol are ortho-, para-directing activators, meaning they increase the electron density at the positions ortho and para to them, making these sites more susceptible to electrophilic attack. Due to steric hindrance from the methoxy group at the ortho position, the para-position is the most favored site for substitution, leading to the formation of this compound as the major product.

Sulfuryl chloride (SO₂Cl₂) is a commonly employed and effective chlorinating agent for this transformation. In the presence of a suitable solvent, sulfuryl chloride acts as a source of an electrophilic chlorine species that readily reacts with the activated aromatic ring of guaiacol.

Experimental Protocol: Chlorination of Guaiacol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound from guaiacol using sulfuryl chloride.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Guaiacol (2-methoxyphenol) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Sulfuryl chloride (SO₂Cl₂) | Reagent Grade, ≥97% | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- |

| Sodium sulfate (Na₂SO₄) | Anhydrous | --- |

| Silica gel | 60 Å, 230-400 mesh | --- |

| Hexane | ACS Grade | --- |

| Ethyl acetate | ACS Grade | --- |

3.2. Reaction Setup and Procedure

-

Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂ gases with a sodium hydroxide solution) is dried in an oven and allowed to cool to room temperature under a nitrogen atmosphere.

-

Reactant Addition: Guaiacol (12.4 g, 0.1 mol) is dissolved in anhydrous dichloromethane (100 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Chlorinating Agent Addition: Sulfuryl chloride (13.5 g, 8.1 mL, 0.1 mol) is dissolved in anhydrous dichloromethane (20 mL) and transferred to the dropping funnel. The sulfuryl chloride solution is added dropwise to the stirred guaiacol solution over a period of 1 hour, maintaining the reaction temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Work-up:

-

The reaction mixture is carefully poured into 100 mL of a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

-

Purification:

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to a 9:1 hexane:ethyl acetate mixture).

-

Fractions containing the desired product (as identified by TLC) are collected and the solvent is evaporated to afford pure this compound as a pale yellow oil or low melting solid.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75-85% (typical) | Estimated based on similar reactions |

| Purity | >95% (after chromatography) | |

| Molecular Formula | C₇H₇ClO₂ | |

| Molecular Weight | 158.58 g/mol | |

| Boiling Point | 241 °C | |

| Melting Point | 16-17 °C | |

| Density | 1.304 g/mL at 25 °C |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.98 (d, J=2.0 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 6.83 (dd, J=8.4, 2.0 Hz, 1H), 5.70 (s, 1H, -OH), 3.89 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 146.8, 145.7, 123.5, 120.3, 115.8, 110.9, 56.1.

Visualizations

Synthesis Pathway

Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound from guaiacol.

Experimental Workflow

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroguaiacol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloroguaiacol (4-Chloro-2-methoxyphenol), a phenolic compound noted for its antimicrobial activity. The information herein is curated to support research and development efforts, with a focus on quantitative data, experimental methodologies, and the logical relationships between the molecule's structure and its chemical behavior.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to understanding its solubility, permeability, and potential interactions in biological and chemical systems.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2-methoxyphenol | [1] |

| Synonyms | 2-Methoxy-4-chlorophenol, Guaiacol, 4-chloro- | [2] |

| CAS Number | 16766-30-6 | [1] |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1][2] |

| Appearance | Colorless to off-white/light yellow solid or liquid | [2][3] |

| Odor | Phenol-like | [2] |

| Melting Point | 16-17 °C | [2] |

| Boiling Point | No experimental data available. | |

| Flash Point | 113 °C | [2] |

| Water Solubility | No quantitative experimental data available. | |

| pKa | No experimental data available. Estimated to be ~9-10. | |

| logP (Octanol/Water) | 1.5 (Computed by XLogP3) | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical and biological parameters are crucial for reproducible research. As specific experimental protocols for this compound are not widely published, the following sections describe standard, validated methods applicable to this compound.

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. A pure substance typically has a sharp, well-defined melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (solidified and dry)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If it is in a large crystalline form, gently crush it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.

-

For an accurate measurement, use a fresh sample. Heat rapidly to about 10-15 °C below the expected melting point (e.g., to ~5°C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) when the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Principle: The shake-flask method is the gold standard for experimentally determining the logP value, which quantifies the lipophilicity of a compound. It measures the equilibrium distribution of a solute between n-octanol and water. The partition coefficient (P) is the ratio of the solute's concentration in the octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.

Apparatus and Reagents:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

-

This compound

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to ensure it can be accurately measured in both phases after partitioning.

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol (containing the sample) and the pre-saturated water to a separatory funnel or vial.

-

Seal the container and shake it vigorously to facilitate partitioning. The duration of shaking depends on the time required to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation: After shaking, allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure complete separation.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each aliquot using a suitable analytical method like HPLC-UV. A calibration curve should be prepared for accurate quantification.

-

-

Calculation: Calculate the partition coefficient (P) using the formula:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

Calculate logP by taking the base-10 logarithm of P.

-

Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This compound has shown inhibitory activity against S. aureus and E. coli with a reported MIC of 110 μg/mL.[3]

Apparatus and Reagents:

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound stock solution (e.g., in DMSO)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Incubator (37°C)

-

Plate reader (optional, for OD measurements)

-

Growth indicator dye (e.g., Resazurin or INT), optional

Procedure:

-

Preparation of Dilution Series:

-

Add 100 μL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Prepare a starting solution of this compound in well 1 by adding 200 μL of the compound at twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing thoroughly, then transferring 100 μL from well 2 to well 3, and so on, until well 10. Discard 100 μL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 100 μL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 μL, and the drug concentrations will be halved to their final test concentrations.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determining the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well in the dilution series).

-

If using a growth indicator, add it to each well after incubation and observe the color change. The MIC is the lowest concentration that prevents the color change.

-

Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration that shows significant inhibition of growth compared to the control well.

-

Visualizations: Pathways and Relationships

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

A plausible synthesis for this compound involves the electrophilic aromatic substitution of guaiacol. The hydroxyl and methoxy groups are ortho-, para-directing. Chlorination is expected to occur predominantly at the para position relative to the hydroxyl group due to reduced steric hindrance.

Caption: Proposed synthesis of this compound via electrophilic chlorination.

This diagram outlines the standard laboratory workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The chemical structure of this compound directly dictates its physicochemical properties. This diagram illustrates the relationships between its functional groups and key chemical characteristics.

Caption: Key structure-property relationships of this compound.

References

4-Chloroguaiacol CAS number and molecular structure

This technical guide provides an in-depth overview of 4-Chloroguaiacol, also known as 4-chloro-2-methoxyphenol. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, experimental protocols, and antimicrobial mechanism of action.

Chemical Identification and Properties

CAS Number: 16766-30-6[1]

Molecular Structure:

-

IUPAC Name: 4-chloro-2-methoxyphenol

-

Synonyms: this compound, 2-Methoxy-4-chlorophenol

-

Molecular Formula: C₇H₇ClO₂[1]

-

SMILES: COC1=C(C=CC(=C1)Cl)O[2]

-

InChI: InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3[1]

The molecular structure consists of a phenol ring substituted with a chlorine atom at position 4 and a methoxy group at position 2.

Quantitative Data

The physical, chemical, and biological properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 158.58 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Odor | Phenol-like | [1] |

| Melting Point | 16-17 °C | [1] |

| Flash Point | 113 °C | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| Antimicrobial Activity | MIC vs. S. aureus : 110 µg/mL | [3] |

| MIC vs. E. coli : 110 µg/mL | [3] |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and evaluation of the antimicrobial activity of this compound.

Representative Synthesis of Substituted Phenols

While a specific protocol for this compound is not detailed in the provided search results, a general method for the synthesis of substituted phenols from aryl halides can be adapted. The following is a representative protocol based on the synthesis of similar compounds[4]:

-

Reaction Setup: To a reaction vessel containing a magnetic stirrer, add the starting aryl halide (e.g., 1,4-dichloro-2-methoxybenzene) (1.0 mmol), CuCl₂ (0.1 mmol), KOH (6.0 mmol), and a solvent system such as DMSO/H₂O.

-

Inert Atmosphere: Flush the vessel with an inert gas, such as argon.

-

Reaction Conditions: Stir the mixture in a preheated oil bath at 120 °C for 24 hours.

-

Workup: After cooling to room temperature, acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of chlorophenolic compounds, which can be optimized for this compound[5][6].

-

Sample Preparation:

-

For aqueous samples, perform a liquid-liquid extraction. Acidify the sample and extract with a non-polar solvent like hexane or dichloromethane.

-

Concentrate the organic extract to a small volume.

-

Derivatization (optional but common for phenols): Acetylate the extract using acetic anhydride and a catalyst to improve chromatographic performance.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 3 minutes, then ramp to 300 °C at 3 °C/min, and hold for 3 minutes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Conditions:

-

Mass Spectrometer: Agilent 5975C or a triple quadrupole instrument for higher sensitivity.

-

Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity for halogenated compounds.

-

Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of chlorophenols[7][8].

-

Sample Preparation:

-

Filter aqueous samples through a 0.45 µm filter.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary using a C18 cartridge.

-

-

HPLC Conditions:

-

HPLC System: A modular instrument with an isocratic or gradient pump and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to suppress ionization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 280-300 nm).

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against bacterial strains like S. aureus and E. coli.

-

Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include positive (no compound) and negative (no bacteria) controls.

Mechanism of Action and Signaling Pathways

The antimicrobial activity of this compound, as a substituted phenol, is primarily attributed to its ability to disrupt bacterial cell membranes. This mechanism is common to many phenolic compounds and does not typically involve a complex intracellular signaling pathway but rather a direct physical effect on the cell structure.

The proposed mechanism involves the following steps:

-

Adsorption and Partitioning: The hydrophobic nature of the molecule allows it to partition into the lipid-rich bacterial cell membrane.

-

Membrane Disruption: The presence of this compound within the lipid bilayer disrupts the membrane's structure and integrity. This leads to an increase in membrane fluidity and permeability[9][10].

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K⁺), ATP, and nucleic acids[9].

-

Inhibition of Cellular Processes: The disruption of the membrane potential and the loss of essential molecules inhibit critical cellular processes, ultimately leading to bacterial cell death.

Some studies on other chlorinated phenols have also indicated that they can induce the expression of multidrug efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa, which could contribute to the development of transient antibiotic resistance[11][12].

Visualizations

Diagram of Proposed Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Workflow for Analysis

Caption: General experimental workflow for the analysis of this compound.

References

- 1. This compound (unlabelled) (Chemical purity: 85-90%) [lgcstandards.com]

- 2. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Triclosan and Chloroxylenol on Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Spectroscopic Profile of 4-Chloroguaiacol: A Technical Guide

Introduction

4-Chloroguaiacol, also known as 4-chloro-2-methoxyphenol, is a chlorinated phenolic compound with the chemical formula C₇H₇ClO₂.[1][2] With a molecular weight of 158.58 g/mol , this compound is of interest to researchers in various fields, including environmental science and drug development, due to its biological activities and presence as a disinfection byproduct in water treatment processes. This guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their chemical environment.

| Chemical Shift (δ) ppm | Multiplicity |

| 3.87 | s |

| 5.65 | br s |

| 6.81 | d |

| 6.85 | dd |

| 6.96 | d |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon atoms in a molecule.

| Chemical Shift (δ) ppm |

| 56.1 |

| 111.4 |

| 115.6 |

| 120.7 |

| 125.1 |

| 145.8 |

| 147.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | S | O-H stretch |

| 3010-2800 | M | C-H stretch (aromatic and aliphatic) |

| 1610 | S | C=C stretch (aromatic) |

| 1500 | S | C=C stretch (aromatic) |

| 1270 | S | C-O stretch (aryl ether) |

| 1230 | S | O-H bend |

| 1160 | S | C-O stretch |

| 860 | S | C-H bend (aromatic) |

| 810 | S | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and elucidating the structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 158 | 100 |

| 143 | 80 |

| 115 | 40 |

| 77 | 35 |

| 51 | 25 |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrumental parameters for the provided data are not detailed in the immediate search results, the following are general experimental protocols for each technique.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy

Infrared spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent. For solid samples, a KBr pellet or a Nujol mull can be prepared. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

The Environmental Journey of 4-Chloroguaiacol: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroguaiacol (4-CG), a chlorinated phenolic compound, has garnered scientific interest due to its presence in various industrial effluents, particularly from pulp and paper bleaching processes. Its potential for environmental persistence, bioaccumulation, and toxicity necessitates a thorough understanding of its behavior once released into the ecosystem. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key physicochemical properties, degradation pathways, and mobility in soil and water. The information presented herein is intended to support environmental risk assessments and the development of effective remediation strategies.

Physicochemical Properties of this compound

The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. These parameters determine its distribution between air, water, soil, and biota. Due to a lack of extensive experimentally derived data for this compound, the following table includes values estimated using the well-established and widely used EPI (Estimation Program Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corporation (SRC).[1][2][3] It is crucial to note that these are predicted values and should be used for screening-level assessments.

| Property | Value | Unit | Method | Significance for Environmental Fate and Transport |

| Molecular Formula | C₇H₇ClO₂ | - | - | Basic chemical identity. |

| Molecular Weight | 158.58 | g/mol | - | Influences diffusion and volatility. |

| Water Solubility | 3,835 | mg/L | Estimated (EPI Suite™) | High water solubility suggests potential for transport in surface water and groundwater. |

| Vapor Pressure | 7.1 x 10⁻³ | mm Hg at 25°C | Estimated (EPI Suite™) | Low vapor pressure indicates that volatilization from water and soil surfaces is not a significant transport pathway. |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.45 | - | Estimated (EPI Suite™) | Moderate Log Kow suggests a potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 2.53 | L/kg | Estimated (EPI Suite™) | Moderate Koc indicates that this compound will have moderate mobility in soil, with some partitioning to soil organic carbon. |

| Henry's Law Constant | 1.1 x 10⁻⁷ | atm-m³/mol | Estimated (EPI Suite™) | A low Henry's Law Constant further confirms that volatilization from water is not a major dissipation route. |

Environmental Fate of this compound

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Degradation

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis: Limited specific data is available on the hydrolysis of this compound. However, as a chlorinated aromatic compound, it is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).

Photolysis: Photodegradation, particularly in the presence of sunlight, can be a significant removal mechanism for this compound in surface waters. Studies on the degradation of this compound by advanced oxidation processes, such as the solar photo-Fenton process, have demonstrated its susceptibility to hydroxyl radical attack.[4][5] This suggests that indirect photolysis, mediated by photochemically produced reactive species in sunlit waters, could contribute to its transformation. The degradation follows first-order kinetics, with the rate being significantly faster in the presence of solar radiation compared to dark conditions.[4][5]

A proposed abiotic degradation pathway for this compound initiated by hydroxyl radicals is depicted below. This pathway involves hydroxylation of the aromatic ring, followed by ring cleavage and subsequent oxidation to smaller organic acids and eventually mineralization to CO₂, H₂O, and Cl⁻.

Biotic Degradation

Biodegradation is a critical process for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. While specific studies on the complete microbial degradation pathway of this compound are limited, insights can be drawn from studies on the biodegradation of closely related chlorophenolic compounds.

Aerobic Degradation: Under aerobic conditions, microorganisms are known to degrade chlorophenols through hydroxylation and subsequent ring cleavage. The initial step often involves the enzymatic replacement of the chlorine atom with a hydroxyl group, or hydroxylation at a different position on the aromatic ring, leading to the formation of chlorinated catechols. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, followed by further metabolism through central metabolic pathways.

Anaerobic Degradation: In anaerobic environments, such as sediments and flooded soils, reductive dechlorination is a key initial step in the degradation of chlorinated aromatic compounds. In this process, the chlorine atom is removed and replaced by a hydrogen atom, leading to the formation of less chlorinated and often less toxic intermediates, which can then be further degraded.

The following diagram illustrates a generalized conceptual pathway for the biotic degradation of this compound, incorporating potential aerobic and anaerobic steps based on the degradation of similar compounds.

Environmental Transport of this compound

The movement of this compound through different environmental compartments is dictated by its physicochemical properties and the characteristics of the surrounding environment.

Transport in Water: Due to its relatively high water solubility, this compound is expected to be mobile in aquatic systems. It can be transported with surface water flow and has the potential to leach through the soil profile into groundwater.

Transport in Soil: The mobility of this compound in soil is influenced by its moderate soil organic carbon-water partition coefficient (Koc). This indicates that it will exhibit some degree of sorption to soil organic matter, which will retard its movement.[6] However, in soils with low organic matter content, its mobility will be higher, increasing the risk of groundwater contamination. The extent of sorption is also pH-dependent for phenolic compounds, with sorption generally being higher at lower pH values when the compound is in its neutral form.

Transport in Air: With a low vapor pressure and a low Henry's Law constant, volatilization is not considered a significant transport pathway for this compound. Therefore, long-range atmospheric transport is unlikely.

The following diagram provides a conceptual model of the environmental fate and transport of this compound.

Experimental Protocols

Standardized methods are essential for obtaining reliable and comparable data on the environmental fate and transport of chemicals. The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for the testing of chemicals.[7][8][9][10] The following sections describe the principles of key OECD guidelines relevant to the parameters discussed in this guide.

Physicochemical Properties

-

OECD Guideline 105: Water Solubility: This guideline describes several methods for determining the water solubility of a substance, including the flask method, the elution column method, and the slow-stirring method. The flask method, a straightforward and widely used technique, involves dissolving the test substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the substance in the aqueous solution.[11]

-

OECD Guideline 104: Vapour Pressure: This guideline provides methods for determining the vapor pressure of a substance, which is crucial for assessing its volatility. Common methods include the dynamic method, the static method, and the effusion method.

-

OECD Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method: This guideline describes a method for determining the octanol-water partition coefficient (Kow) using high-performance liquid chromatography (HPLC). The retention time of the test substance on a reversed-phase HPLC column is measured and correlated with the known log Kow values of reference substances.

-

OECD Guideline 121: Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC): This guideline details a method for estimating the adsorption coefficient (Koc) by correlating the HPLC retention time of the test substance with the known Koc values of reference compounds.

Degradation Studies

-

OECD Guideline 301: Ready Biodegradability: This series of tests is designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic aquatic conditions.[8][12][13][14] Common methods include the Closed Bottle Test (measuring oxygen consumption) and the CO₂ Evolution Test (measuring CO₂ production). A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 28-day period.

-

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[7][9][11][15] The test substance, often radiolabeled, is incubated with soil samples over a period of time. Samples are analyzed at intervals to identify and quantify the parent compound and its transformation products. This study provides crucial data on degradation half-lives (DT50) in soil.

Experimental Workflow for Degradation Pathway Analysis

The elucidation of degradation pathways is a complex process that typically involves the following steps, as illustrated in the workflow diagram below.

Conclusion

This technical guide has synthesized the available information on the environmental fate and transport of this compound. Based on its physicochemical properties, this compound is expected to be mobile in aquatic environments and moderately mobile in soils, with a low potential for volatilization. While it is susceptible to abiotic degradation, particularly through photolysis, and is expected to undergo biotic degradation, specific experimental data on its degradation pathways and rates in various environmental compartments are still limited. The standardized OECD testing protocols provide a robust framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Further research focusing on the experimental determination of its key environmental parameters and the elucidation of its specific biotic degradation pathways is crucial for developing effective management and remediation strategies for sites contaminated with this compound.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. Scientific Tools and Models | SRC, Inc. [srcinc.com]

- 4. Degradation of this compound by dark Fenton and solar photo-Fenton advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 15. oecd.org [oecd.org]

The Ubiquitous Presence of 4-Chloroguaiacol in the Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroguaiacol (4-CG), a chlorinated phenolic compound, is an environmental contaminant of significant concern due to its potential toxicity and persistence. While primarily of anthropogenic origin, understanding its natural occurrence, formation pathways, and fate in the environment is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its formation through enzymatic processes and its degradation by microbial action. It includes a compilation of reported environmental concentrations, detailed experimental protocols for its detection and quantification, and visual representations of its key transformation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction

This compound (4-chloro-2-methoxyphenol) is a member of the chlorophenol family, a group of compounds that have garnered considerable attention due to their widespread presence in the environment and their potential adverse effects on ecosystems and human health. The primary source of this compound is anthropogenic, arising from the chlorine bleaching process in the pulp and paper industry and as a disinfection byproduct in drinking water. However, the potential for its natural formation through enzymatic processes in soil and aquatic environments cannot be overlooked. This guide delves into the natural occurrence of this compound, exploring its formation from natural precursors, its environmental concentrations, and the analytical methodologies for its detection.

Natural Formation of this compound

The natural formation of this compound is primarily attributed to the enzymatic chlorination of guaiacol, a naturally occurring phenolic compound derived from the lignin of woody plants. This process is catalyzed by halogenase enzymes, particularly chloroperoxidases, which are produced by various microorganisms, including fungi and bacteria.

Enzymatic Chlorination of Guaiacol

Chloroperoxidases (CPOs) are heme-containing enzymes that catalyze the oxidation of chloride ions in the presence of hydrogen peroxide, leading to the formation of a highly reactive chlorine species that can subsequently chlorinate organic substrates like guaiacol. The reaction mechanism involves the formation of an enzyme-bound hypochlorite intermediate.

The overall enzymatic reaction can be summarized as:

Guaiacol + Cl⁻ + H₂O₂ → this compound + H₂O + OH⁻

Fungi, particularly those found in soil and decaying plant matter, are significant producers of chloroperoxidases and are therefore implicated in the natural synthesis of chlorinated organic compounds.

Environmental Concentrations of this compound

The concentration of this compound in the environment can vary significantly depending on the proximity to industrial sources, such as pulp and paper mills. While data specifically for this compound can be limited, the following tables summarize reported concentrations of chlorophenols and related compounds in various environmental matrices.

Table 1: Concentration of Chlorinated Phenols in Pulp and Paper Mill Effluents

| Compound | Effluent Type | Concentration Range (µg/L) | Reference |

| Chloroguaiacols | Bleached Kraft Mill Effluent | 10 - 100 | [1] |

| This compound | Bleaching Wastewater | Not specified, but recovery of high purity was demonstrated | [2] |

| Chlorinated Organics | Bleached Pulp Mill Effluents | Substantial quantities | [1] |

Table 2: Concentration of Chlorophenols in Environmental Water Samples

| Compound | Water Source | Concentration Range (µg/L) | Reference |

| Chlorophenols | Pearl River, China | 0.0237 - 0.3623 | [3] |

| Chlorophenols | Wastewater | Not specified, but method detection limits were 0.010 to 0.423 | [4] |

Table 3: Concentration of Chlorophenols in Sediment Samples

| Compound | Sediment Source | Concentration Range (µg/g dry weight) | Reference |

| Chlorophenols | Lake Sediment | Method detection limits in the low ng/g range | [5] |

Note: The data presented are indicative and may not be directly comparable due to variations in analytical methods, sampling locations, and time of sampling. Specific concentration data for this compound is often reported as part of a broader class of chlorophenols or chloroguaiacols.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in environmental samples requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed, often preceded by sample extraction and derivatization to enhance sensitivity and chromatographic performance.

Sample Collection and Storage

-

Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Acidify the samples to a pH of less than 2 with sulfuric acid to inhibit microbial activity. Store at 4°C and analyze as soon as possible.

-

Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel corer or scoop. Place the samples in glass jars with Teflon-lined caps. Store at -20°C until analysis.

Extraction of this compound from Environmental Matrices

4.2.1. Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of analytes from aqueous matrices.[6]

-

Materials:

-

C18 or polymeric SPE cartridges (e.g., Oasis HLB)

-

Methanol (HPLC grade)

-

Deionized water (acidified to pH 2 with HCl)

-

Ethyl acetate or dichloromethane (GC grade)

-

Vacuum manifold

-

-

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of acidified deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass the water sample (typically 100-1000 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained this compound with 5-10 mL of ethyl acetate or dichloromethane. Collect the eluate in a clean glass tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

4.2.2. Ultrasonic Extraction for Soil and Sediment Samples

Ultrasonic extraction is an efficient method for extracting organic pollutants from solid matrices.[5]

-

Materials:

-

Acetone and Hexane (1:1, v/v) (GC grade)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Ultrasonic bath

-

-

Procedure:

-

Weigh 5-10 g of the homogenized soil or sediment sample into a centrifuge tube.

-

Add 20 mL of the acetone/hexane mixture.

-

Sonicate the sample in an ultrasonic bath for 15-20 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean flask.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Derivatization of this compound

Derivatization is often necessary to improve the volatility and thermal stability of phenolic compounds for GC analysis. Acetylation or silylation are common methods.[7]

4.3.1. Acetylation

-

Reagents:

-

Acetic anhydride

-

Potassium carbonate

-

-

Procedure:

-

To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 mg of potassium carbonate.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

Add 1 mL of hexane and 1 mL of deionized water.

-

Vortex and then allow the layers to separate.

-

Transfer the upper hexane layer containing the acetylated derivative to a GC vial for analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound acetate are typically monitored.

-

Signaling Pathways and Experimental Workflows

Enzymatic Formation of this compound

The enzymatic chlorination of guaiacol by chloroperoxidase is a key natural formation pathway. The following diagram illustrates this process.

Caption: Enzymatic formation of this compound from guaiacol catalyzed by chloroperoxidase.

Analytical Workflow for this compound in Water

The following diagram outlines the typical experimental workflow for the analysis of this compound in a water sample.

Caption: A typical analytical workflow for the determination of this compound in water samples.

Microbial Degradation of this compound

Microorganisms, particularly bacteria, can degrade this compound through a series of enzymatic reactions, ultimately leading to its mineralization. The degradation pathway often involves initial hydroxylation and subsequent ring cleavage.

Caption: A generalized pathway for the microbial degradation of this compound.[8]

Conclusion

While this compound is predominantly an anthropogenic pollutant, its natural formation through the enzymatic chlorination of guaiacol highlights a potential background source of this compound in the environment. The concentrations of this compound are highest near industrial discharge points, but its presence, even at trace levels, warrants continued monitoring due to its potential toxicity. The analytical methods detailed in this guide, particularly GC-MS following solid-phase extraction and derivatization, provide the necessary sensitivity and selectivity for accurate quantification in complex environmental matrices. Understanding both the formation and degradation pathways of this compound is essential for developing effective strategies to mitigate its environmental impact. Further research is needed to better quantify the contribution of natural formation to the overall environmental load of this compound and to explore the full diversity of microbial degradation pathways.

References

- 1. canada.ca [canada.ca]

- 2. researchgate.net [researchgate.net]

- 3. One-step extraction and derivatization liquid-phase microextraction for the determination of chlorophenols by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iwaponline.com [iwaponline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4-Chloroguaiacol as a Byproduct of Water Disinfection Processes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloroguaiacol (4-CG), a chlorinated derivative of guaiacol, is an emerging disinfection byproduct (DBP) of concern in water treatment processes. Its formation is primarily linked to the chlorination of naturally occurring lignin-derived phenolic compounds, such as guaiacol and vanillin, which are ubiquitous in water sources. This technical guide provides a comprehensive overview of this compound, encompassing its formation, analytical detection methodologies, and toxicological implications. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its known biological effects. While the precise cellular signaling pathways affected by this compound are not yet fully elucidated, this guide presents the current state of knowledge and highlights areas for future research.

Formation of this compound in Water Disinfection

This compound is not typically present in raw water sources; its presence is a direct consequence of disinfection processes, primarily chlorination. The primary precursors to this compound are lignin-derived phenols, which are components of natural organic matter (NOM) in water.

Key Precursors and Formation Reactions:

-

Guaiacol: A major precursor, guaiacol reacts with chlorine (e.g., from sodium hypochlorite) to form this compound. The chlorine atom substitutes the hydrogen atom at the para position to the hydroxyl group on the aromatic ring.

-

Vanillin and Vanillic Acid: These compounds, also derived from lignin, have been shown to have a high reactivity with chlorine, leading to the formation of chloroguaiacols. Studies have indicated that vanillin, in particular, has a high yield for chloroguaiacol formation.[1]

-

Reaction Conditions: The formation of this compound is influenced by several factors, including:

-

Chlorine Dosage: Higher chlorine concentrations can lead to increased formation of this compound and other chlorinated byproducts.

-

pH: The pH of the water can affect the speciation of chlorine and the reactivity of the phenolic precursors.

-

Temperature and Reaction Time: As with most chemical reactions, temperature and contact time influence the rate and extent of this compound formation.

-

Diagram of this compound Formation:

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and toxicological data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₇ClO₂ | PubChem |

| Molecular Weight | 158.58 g/mol | PubChem |

| CAS Number | 16766-30-6 | PubChem |

| Appearance | Colorless to off-white solid or liquid | MedchemExpress |

| Melting Point | 16-17 °C | LGC Standards |

| Boiling Point | Decomposes before boiling | Estimated |

| Solubility | Soluble in DMSO | MedchemExpress |

| SMILES | COC1=CC(Cl)=CC=C1O | PubChem |

| InChI | InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | PubChem |

Table 2: Toxicological Data for this compound and Related Compounds

| Endpoint | Organism/System | Value | Reference |

| Antimicrobial Activity (MIC) | S. aureus | 110 µg/mL | MedchemExpress |

| Antimicrobial Activity (MIC) | E. coli | 110 µg/mL | MedchemExpress |

| Cytotoxicity | Not specified | Substantial, 28x greater than trihalomethanes | ChemRxiv |

| GHS Hazard Statements | Human | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from Guaiacol

This protocol describes a laboratory-scale synthesis of this compound from guaiacol using sodium hypochlorite as the chlorinating agent.

Materials:

-

Guaiacol

-

Sodium hypochlorite solution (e.g., commercial bleach)

-

Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known amount of guaiacol in water. Place the flask in an ice bath on a magnetic stirrer.

-

Chlorination: Slowly add a stoichiometric amount of sodium hypochlorite solution to the stirring guaiacol solution. The pH of the reaction mixture can be adjusted to be acidic (e.g., pH 4) or alkaline (e.g., pH 8) using HCl to investigate the effect of pH on the reaction.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench any remaining chlorine by adding a saturated solution of sodium sulfite until the yellow color disappears.

-

Extraction: Acidify the reaction mixture with HCl to pH ~2 and extract the product with dichloromethane three times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and GC-MS.

Diagram of Synthesis and Purification Workflow:

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a standard method for the analysis of chlorophenols in water samples.

Sample Preparation (Solid Phase Extraction - SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Acidify the water sample to pH ~2 with a suitable acid and pass it through the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove interfering substances.

-

Elution: Elute the trapped analytes with a suitable organic solvent, such as dichloromethane or a mixture of ethyl acetate and methylene chloride.

-

Concentration and Derivatization (Optional): Concentrate the eluate under a gentle stream of nitrogen. For improved GC performance, derivatization can be performed by silylating the phenolic hydroxyl group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4]

GC-MS Parameters:

Table 3: GC-MS Instrumental Parameters for this compound Analysis

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 40 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Diagram of Analytical Workflow:

Toxicological Assessment Protocols

This section outlines general protocols for assessing the potential toxicity of this compound.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

-

Human cell line (e.g., HepG2 liver cells, HEK293 kidney cells)

-

Cell culture medium and supplements

-

96-well clear-bottom black plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

LDH cytotoxicity assay kit

-

Plate reader with absorbance detection

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include vehicle control (solvent only) and positive control (lysis buffer) wells.

-

LDH Measurement: Following the manufacturer's protocol for the LDH assay kit, transfer a portion of the cell culture supernatant to a new plate.

-

Data Analysis: Measure the absorbance at the recommended wavelength and calculate the percentage of cytotoxicity relative to the positive control.

Reactive Oxygen Species (ROS) Production Assay

This assay utilizes a fluorescent probe to measure the intracellular production of reactive oxygen species.

Materials:

-

Human cell line

-

Cell culture medium

-

96-well black plates

-

This compound stock solution

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive probe

-

Positive control (e.g., H₂O₂)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol.

-

Probe Loading: After the treatment period, remove the medium and incubate the cells with the ROS-sensitive probe in a serum-free medium.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Quantify the ROS production as the fold change in fluorescence intensity compared to the vehicle control.

Cellular Signaling Pathways

The specific cellular signaling pathways directly modulated by this compound have not been extensively studied. However, based on the known effects of other chlorophenols and disinfection byproducts, several pathways are likely to be involved in its toxicological effects.

Potential Target Pathways (Hypothesized):

-

Oxidative Stress Pathways: As a chlorinated phenol, this compound is likely to induce oxidative stress by generating reactive oxygen species (ROS). This can activate signaling pathways such as the Nrf2-ARE pathway, which is a primary cellular defense mechanism against oxidative stress.

-

Inflammatory Pathways: Exposure to xenobiotics can trigger inflammatory responses. Pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of inflammation, may be activated by this compound.

-

Apoptosis Pathways: At higher concentrations or with prolonged exposure, this compound may induce programmed cell death (apoptosis). This could involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspases, or the extrinsic (death receptor) pathway.

Diagram of Hypothesized Signaling Pathway Interactions:

References

- 1. Toxicity of Selected Contaminants in Drinking Water - Drinking Water and Health: Volume 5 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Toxicants in Water: A GeoHealth Perspective in the Context of Climate Change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorogenic acid induces 4T1 breast cancer tumor's apoptosis via p53, Bax, Bcl-2, and caspase-3 signaling pathways in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Health Effects and Risk Assessment of 4-Chloroguaiacol Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice. The information provided is based on available scientific literature and databases as of late 2025.

Executive Summary

4-Chloroguaiacol (4-CG), a chlorinated phenolic compound, finds application in various industrial processes, leading to potential human and environmental exposure. This technical guide provides a comprehensive overview of the known health effects and a risk assessment of 4-CG exposure. Due to the limited availability of direct toxicological data for 4-CG, this assessment heavily relies on a read-across approach from structurally similar compounds, namely guaiacol and 4-chlorophenol. This guide summarizes available quantitative data, outlines relevant experimental protocols based on international guidelines, and visualizes key concepts to support further research and risk management decisions.

Introduction to this compound (4-CG)

This compound (CAS No. 16766-30-6), with the chemical formula C₇H₇ClO₂, is a derivative of guaiacol. It is recognized for its antimicrobial properties.[1] Its presence in industrial effluents, particularly from pulp and paper bleaching processes, raises concerns about its potential impact on human health and the environment. Understanding its toxicological profile is crucial for establishing safe handling procedures and regulatory limits.

Hazard Identification and Classification

Based on available safety data sheets and chemical databases, this compound is classified as:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.

Toxicological Data

Direct quantitative toxicological data for this compound is limited. The following tables summarize the available information for 4-CG and its structural analogues, guaiacol and 4-chlorophenol, to facilitate a read-across assessment.

Table 1: Acute Toxicity Data

| Chemical | Test Species | Route | Endpoint | Value | Reference |

| This compound | Data Not Available | Oral | LD50 | Category 4 (Harmful) | General Classification |

| Guaiacol | Mouse | Oral | LD50 | 621 mg/kg | [2] |

| Guaiacol | Rabbit | Oral | LD50 | 725 mg/kg | [3] |

| Guaiacol | Rabbit | Dermal | LD50 | 4600 mg/kg | [3] |

| 4-Chlorophenol | Rat | Oral | LD50 | Harmful if swallowed | [4] |

| 4-Chlorophenol | Rat | Dermal | LD50 | 1500 mg/kg | [5] |

| 4-Chlorophenol | - | Inhalation | - | Harmful if inhaled | [4] |

Table 2: Genotoxicity Data

| Chemical | Assay | Test System | Metabolic Activation | Result | Reference |

| This compound | Data Not Available | - | - | - | - |

| Guaiacol | In vivo Micronucleus Test | NMRI mice | - | Not clastogenic | [6] |

| 4-Chloro-2-methylphenoxyacetic acid (structurally related) | Ames Test | Salmonella typhimurium | With and without S9 | Non-mutagenic | [7][8] |

| 4-Chloro-2-methylphenoxyacetic acid (structurally related) | In vivo Micronucleus Assay | Mouse bone marrow | - | No evidence of clastogenicity | [7] |

Table 3: Repeated Dose and Developmental Toxicity (Read-Across)

| Chemical | Study Type | Species | NOAEL/LOAEL | Effects Observed | Reference |

| 2,4,6-Trichlorophenol (structurally related) | Subchronic Oral (90-day) | Sprague-Dawley Rats | NOAEL: 80 mg/kg/day, LOAEL: 240 mg/kg/day | Liver, kidney, and adrenal gland effects at LOAEL | [9] |

| Chlorophenols (general) | Developmental | - | - | Potential for adverse effects on embryonic and fetal development | [10] |

Risk Assessment Based on Read-Across

Given the data gaps for 4-CG, a read-across approach is necessary for a preliminary risk assessment. This methodology uses data from structurally similar chemicals to predict the toxicity of the target chemical.

Justification for Read-Across

This compound shares structural similarities with both guaiacol (a methoxyphenol) and 4-chlorophenol (a chlorinated phenol). It is hypothesized that its toxicological profile will be influenced by both the phenolic ring and the chloro- and methoxy-substituents. The liver is a likely target organ for toxicity, a common feature of chlorophenol toxicity.[11][12]

Predicted Health Effects

-

Acute Toxicity: Based on its classification and the LD50 values of its analogues, 4-CG is expected to be harmful upon acute oral exposure. Dermal and inhalation toxicity are also of concern.

-

Irritation: Direct contact is likely to cause significant skin and eye irritation.

-

Genotoxicity: While guaiacol was not found to be clastogenic in an in vivo study[6], the presence of a chlorine atom on the aromatic ring warrants caution. Further genotoxicity testing is recommended.

-

Repeated Dose Toxicity: Chronic exposure may lead to effects on the liver and kidneys, similar to other chlorophenols.[9]

-

Reproductive and Developmental Toxicity: Chlorophenols as a class have been associated with developmental toxicity.[10] Therefore, 4-CG should be considered a potential reproductive and developmental toxicant pending further data.

-

Endocrine Disruption: Some chlorophenols have shown potential for endocrine disruption, particularly affecting estrogen and thyroid hormone pathways.[13][14] This potential should also be considered for 4-CG.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of a substance like this compound should follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423

This protocol aims to determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A single dose of the substance is administered orally by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Dose Levels: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing depends on the outcome of the previous dose level.

-

Endpoint: The test allows for classification into one of the GHS categories for acute oral toxicity.

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). Cells are harvested at a suitable time after treatment, and metaphase chromosomes are examined for structural aberrations.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

-

Test Animals: Typically mice or rats.

-

Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time intervals, and polychromatic erythrocytes are scored for the presence of micronuclei.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Test Guideline 408

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

-

Test Animals: Typically rats.

-

Procedure: The test substance is administered orally daily in graduated doses to several groups of animals for 90 days. Observations include clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis. A comprehensive histopathological examination is performed at the end of the study.

-

Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), and identification of target organs.

Signaling Pathways and Mechanisms of Toxicity (Hypothesized)

The precise molecular mechanisms of 4-CG toxicity have not been elucidated. However, based on the known effects of phenols and chlorophenols, several pathways can be hypothesized to be involved.

-